4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine
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Overview
Description
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to a thian-4-amine backbone, which is further characterized by the presence of a dioxothian ring. The presence of the chlorophenyl group imparts specific chemical properties that make this compound valuable for research and industrial applications.
Preparation Methods
The synthesis of 4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine typically involves several steps, starting with the preparation of the chlorophenyl precursor. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to introduce the thian-4-amine moiety and the dioxothian ring. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine involves its interaction with specific molecular targets. The compound can interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . By modulating the activity of these enzymes, the compound can influence cellular redox states and protect against oxidative damage. Additionally, it may interact with receptors and signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine can be compared with similar compounds such as:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound also features a chlorophenyl group and has been studied for its antioxidant and immunomodulatory properties.
N-arylsulfonyl-3-acetylindole derivatives: These compounds share structural similarities and have been evaluated for their antiviral and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-11-3-1-2-10(8-11)9-12(14)4-6-17(15,16)7-5-12/h1-3,8H,4-7,9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKVDFNOEACAOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC(=CC=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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